5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Chemical Reactions Analysis
5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The furan ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Scientific Research Applications
5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antibacterial and antifungal properties.
Biological Studies: Used in studies to understand the interaction of furan derivatives with biological targets.
Industrial Applications: Employed in the synthesis of more complex organic molecules used in pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide involves its interaction with specific molecular targets in bacterial cells, leading to the disruption of essential biological processes. The exact molecular pathways are still under investigation, but it is believed to inhibit key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar compounds include other furan derivatives like 5-bromoindole-2-carboxylic acid hydrazone derivatives, which also exhibit significant biological activities . Compared to these compounds, 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological properties .
Properties
IUPAC Name |
5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4/c1-11(16-3,7-15-2)6-13-10(14)8-4-5-9(12)17-8/h4-5H,6-7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFAHZJUOOWYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(O1)Br)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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